molecular formula C11H12N2O3S B2914000 Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 421578-54-3

Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2914000
CAS RN: 421578-54-3
M. Wt: 252.29
InChI Key: QJKNCYMVAPBLOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related class of compounds, dihydropyrimidinones, can be synthesized via a “one-pot” three-component Biginelli reaction using different aldehydes in combination with β-dicarbonyl compounds and urea . Selected 2-thiooxo and 2-imino analogs were also obtained with the Biginelli reaction from thiourea and guanidine hydrochloride, respectively .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in the synthesis of various heterocyclic compounds. It has been used in the Biginelli reaction, a multi-component chemical reaction used in organic synthesis for the preparation of dihydropyrimidinones (Kappe & Roschger, 1989).

Biological Activities

  • This compound has been incorporated into structures exhibiting potent antimicrobial and anticancer activities. For example, derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer potential, showing effectiveness against Escherichia coli and colon cancer cell lines (Sharma et al., 2012).

Molecular Synthesis Advancements

  • Recent advancements in molecular synthesis have seen the use of ionic liquids for the efficient and eco-friendly synthesis of novel derivatives of this compound. These methods have shown advantages such as excellent yields, short reaction times, and mild reaction conditions (Nikalje et al., 2017).

Antimicrobial and Anticancer Properties

  • Studies have shown that the derivatives of this compound can be synthesized using environmentally friendly methods and exhibit significant in vitro antifungal and antibacterial activities. This indicates potential applications in developing new antimicrobial agents (Tiwari et al., 2018).

Crystal Structure and Analysis

  • The crystal structure and conformational analysis of related tetrahydropyrimidine derivatives provide insights into their molecular characteristics, which are crucial for understanding their reactivity and potential applications in various fields (Memarian et al., 2013).

properties

IUPAC Name

methyl 6-methyl-2-oxo-4-thiophen-3-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-6-8(10(14)16-2)9(13-11(15)12-6)7-3-4-17-5-7/h3-5,9H,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKNCYMVAPBLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CSC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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